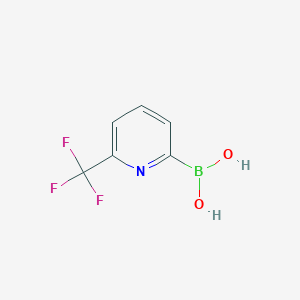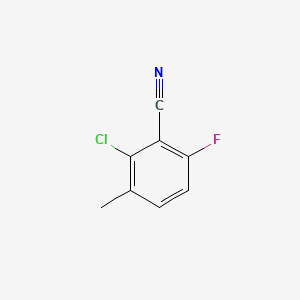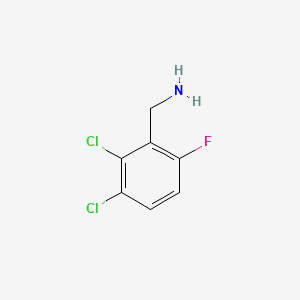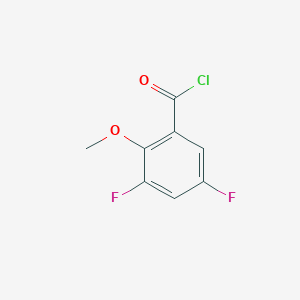
2-Methoxy-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N,N-dimethylpyrimidin-4-amine is a chemical compound with the CAS Number: 57054-82-7 and a linear formula of C7H11N3O . Its IUPAC name is N-(2-methoxy-4-pyrimidinyl)-N,N-dimethylamine . The compound has a molecular weight of 153.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O/c1-10(2)6-4-5-8-7(9-6)11-3/h4-5H,1-3H3 . The compound’s complexity is 118, and it has a topological polar surface area of 38.2Ų .Physical And Chemical Properties Analysis
The compound has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 0 . It has a rotatable bond count of 2 . The compound is canonicalized .Scientific Research Applications
Antifungal Properties
2-Methoxy-N,N-dimethylpyrimidin-4-amine derivatives have been synthesized and investigated for their antifungal properties. Research indicates that these compounds exhibit significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, with varying effectiveness based on the specific derivative. The compound 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine, in particular, has shown noteworthy antifungal effects, suggesting potential for the development of new antifungal agents (Jafar et al., 2017).
Antiangiogenic Potential
Studies involving synthetic compounds derived from this compound have revealed promising antiangiogenic properties. Computational docking studies with vascular endothelial growth factor receptor 2 (VEGFR-2) kinase have demonstrated the significant binding affinity of these compounds. One derivative, in particular, 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy- N,N -dimethylpyrimidin-2-amine, exhibited the lowest binding energy and substantial root-mean-square deviation (RMSD) values, indicating a strong theoretical basis for its antiangiogenic activity (Jafar & Hussein, 2021).
Safety and Hazards
properties
IUPAC Name |
2-methoxy-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10(2)6-4-5-8-7(9-6)11-3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVMODFGYCIDRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575887 |
Source


|
| Record name | 2-Methoxy-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57054-82-7 |
Source


|
| Record name | 2-Methoxy-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

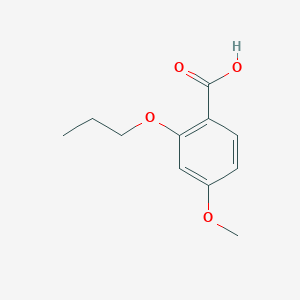
![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)

